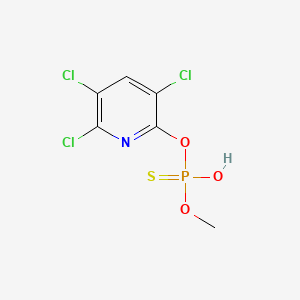

Chlorpyriphos-methyl Desmethyl

Description

Contextualizing Organophosphate Metabolites in Environmental and Biological Sciences

Organophosphate (OP) pesticides, while effective, are known to degrade into various metabolites that can persist in the environment. geoscienceworld.org These transformation products are of significant interest to researchers as their environmental fate, transport, and toxicological profiles can differ substantially from the parent compounds. geoscienceworld.orgbohrium.com The presence of OP metabolites in soil, water, and biological systems raises concerns about their potential for long-range transport and unintended exposure to non-target organisms. nih.gov

The study of these metabolites is essential for a comprehensive understanding of the total environmental burden of pesticide use. Research in this area often focuses on several key themes:

Environmental Persistence and Mobility: Scientists investigate how long these metabolites remain in different environmental compartments and how they move through ecosystems. Factors such as soil composition, pH, temperature, and microbial activity can all influence their persistence. geoscienceworld.org

Bioavailability and Bioaccumulation: A crucial aspect of research is determining the extent to which these metabolites can be taken up by organisms and accumulate in the food chain.

Toxicological Relevance: A significant research driver is the need to understand if the metabolites are more or less toxic than the original pesticide. In some cases, metabolites can exhibit equal or even greater biological activity. bohrium.com

The development of advanced analytical techniques has been pivotal in enabling the detection and quantification of these metabolites, often at very low concentrations, in complex matrices such as soil, water, and biological tissues. nih.govjelsciences.com

Chemical Derivation and Significance of Chlorpyrifos-methyl (B1668853) Desmethyl as a Transformation Product

Chlorpyrifos-methyl Desmethyl, chemically known as O-methyl-O-(3,5,6-trichloropyridinyl) phosphorothioic acid, is a primary transformation product of its parent compound, Chlorpyrifos-methyl. fao.org Its formation occurs through two principal pathways:

Metabolic Transformation: In biological systems, such as in rats and hens, Chlorpyrifos-methyl is metabolized to produce Chlorpyrifos-methyl Desmethyl. fao.org For instance, in rats, it has been identified as a urinary metabolite, accounting for a significant portion of the excreted dose. fao.orgnih.gov This metabolic process is a detoxification pathway, but the resulting metabolite's own biological activity remains a subject of study.

Environmental Degradation: Chlorpyrifos-methyl can undergo chemical transformation in the environment to form its desmethyl derivative. One identified mechanism is through nucleophilic substitution reactions, particularly with sulfur species in aqueous solutions. acs.org This process involves the removal of a methyl group from the parent molecule.

The significance of Chlorpyrifos-methyl Desmethyl as a transformation product lies in its frequent detection alongside its parent compound in residue analysis. Its presence in stored grains like wheat and maize has been documented, highlighting its relevance in food safety and agricultural research. fao.org

Formation of Chlorpyrifos-methyl Metabolites in Different Matrices

| Matrix | Parent Compound | Metabolite 1 | % of Applied Radioactivity (Metabolite 1) | Metabolite 2 | % of Applied Radioactivity (Metabolite 2) | Study Reference |

| Rat (urine) | Chlorpyrifos-methyl | Desmethyl chlorpyrifos-methyl | 17.8% | 3,5,6-trichloro-2-pyridinol (B117793) (TCP) | 82.4% (free and conjugated) | fao.org |

| Wheat (stored grain, 180 days) | Chlorpyrifos-methyl | Desmethyl chlorpyrifos-methyl | 19% | 3,5,6-trichloro-2-pyridinol (TCP) | 19% | fao.org |

| Maize (stored grain, 180 days) | Chlorpyrifos-methyl | Desmethyl chlorpyrifos-methyl | 24% | 3,5,6-trichloro-2-pyridinol (TCP) | 39% | fao.org |

Overview of Research Imperatives and Knowledge Gaps for Chlorpyrifos-methyl Desmethyl

Despite the growing body of research, several critical knowledge gaps and research imperatives concerning Chlorpyrifos-methyl Desmethyl persist. Addressing these is crucial for a complete risk assessment of Chlorpyrifos-methyl and its environmental impact.

Key Research Imperatives:

Comprehensive Environmental Monitoring: While detected in specific studies, there is a need for more extensive monitoring of Chlorpyrifos-methyl Desmethyl in various environmental compartments, including surface water, groundwater, and different soil types, to understand its prevalence and distribution.

Standardized Analytical Methods: The development and validation of robust and sensitive analytical methods for the routine detection and quantification of Chlorpyrifos-methyl Desmethyl in complex matrices are essential for regulatory monitoring and academic research. hpc-standards.comschd-shimadzu.com

Toxicological Profiling: A significant knowledge gap exists regarding the specific toxicological profile of Chlorpyrifos-methyl Desmethyl. Research is needed to determine its potential for neurotoxicity, endocrine disruption, and other adverse effects, particularly in comparison to the parent compound, Chlorpyrifos-methyl.

Identified Knowledge Gaps:

Fate and Transport in Different Environmental Conditions: Further research is required to fully understand the degradation kinetics, mobility, and ultimate environmental fate of Chlorpyrifos-methyl Desmethyl under varying environmental conditions, such as different soil types and aquatic systems. bohrium.comresearchgate.net

Metabolism in a Wider Range of Organisms: While metabolism has been studied in rats and some livestock, there is a lack of data on its metabolic fate in a broader range of non-target organisms, including aquatic life and soil microorganisms.

Interaction in Chemical Mixtures: The real-world environment contains complex mixtures of chemicals. A critical research gap is the understanding of how Chlorpyrifos-methyl Desmethyl interacts with other pesticides and their metabolites, and what the combined toxicological effects might be. nih.gov The characterization of chemical metabolism in a mixture setting remains an area with significant knowledge gaps. nih.gov

Summary of Research Gaps for Pesticide Metabolites

| Research Area | Identified Gap | Significance |

| Environmental Fate | Residual uncertainty and diversified fate and transport of metabolites. bohrium.com | Incomplete understanding of the environmental persistence and mobility of transformation products. |

| Toxicology | Hidden risks of transformed metabolites, including their potential for higher toxicity than the parent compound. bohrium.com | Potential underestimation of the overall risk associated with pesticide use. |

| Analytical Chemistry | Need for improved screening and annotation of pesticide metabolites in human biomonitoring. acs.org | Difficulty in comprehensively assessing human exposure to pesticide transformation products. |

| Exposure Science | Lack of characterization of pesticide exposure among vulnerable populations in various geographical regions. nih.gov | Inadequate data to inform public health policies and protective measures. |

Properties

Molecular Formula |

C6H5Cl3NO3PS |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

hydroxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |

InChI |

InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15) |

InChI Key |

DYESOQMZDNCQNZ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Chlorpyriphos Methyl Desmethyl

Enzymatic Pathways in Biological Systems

The biotransformation of Chlorpyriphos-methyl is catalyzed by a range of enzymes that facilitate its conversion into various metabolites, including Chlorpyriphos-methyl Desmethyl. These enzymatic pathways are crucial for the detoxification and elimination of the compound from biological systems. The primary reactions involved are oxidative demethylation and hydrolytic cleavage.

Oxidative Demethylation Processes and Enzyme Systems

The formation of this compound occurs through oxidative demethylation, a common metabolic reaction for organophosphate pesticides. nih.govt3db.ca This process involves the removal of one of the methyl groups from the O,O-dimethyl phosphorothioate (B77711) structure. This de-methylation is typically carried out by cytochrome P450 (CYP450) monooxygenases, a superfamily of heme-thiolate enzymes primarily found in the liver microsomes of mammals. t3db.cagreenfacts.org These enzymes utilize an NADPH-dependent electron transport pathway to oxidize a wide array of xenobiotics. t3db.ca While the primary oxidative reaction for many phosphorothionates is desulfuration to form the more potent "oxon" analog, demethylation represents a significant alternative detoxification pathway. nih.govnih.gov

Hydrolytic Cleavage Mechanisms by Esterases and Hydrolases

A competing and often dominant metabolic pathway for Chlorpyriphos-methyl is the hydrolytic cleavage of the phosphate (B84403) ester bond. fao.orginchem.org This reaction is catalyzed by various enzymes, including esterases and hydrolases such as paraoxonase 1 (PON1). t3db.cawikipedia.org This hydrolysis breaks the bond between the phosphorus atom and the 3,5,6-trichloro-2-pyridinol (B117793) (TCP) moiety, yielding TCP and dimethyl thiophosphate as the major products. inchem.org The formation of TCP is a rapid process under conditions favorable for hydrolytic activity. inchem.org This pathway is distinct from demethylation as it cleaves the entire pyridinyl group from the phosphate ester, rather than removing a single methyl group. fao.orginchem.org In many organisms, this hydrolytic pathway is the principal route of metabolism. fao.org

Metabolic Pathways in Diverse Organisms

The prevalence of demethylation versus hydrolysis varies significantly among different classes of organisms, reflecting differences in their respective enzymatic machinery.

In mammals, Chlorpyriphos-methyl is extensively absorbed and metabolized following oral administration, with metabolites primarily excreted in the urine. greenfacts.orginchem.org Studies in rats have shown that metabolism proceeds through both demethylation and hydrolysis. greenfacts.orgnih.gov Following a single oral dose in rats, urinary metabolite analysis revealed that the desmethyl metabolite (DEM) accounted for 17.8% of the excreted radioactivity. fao.orginchem.org The major metabolite was the glucuronide conjugate of TCP (68.6%), followed by free TCP (13.8%). fao.orginchem.org This indicates that while hydrolysis is the primary metabolic route, oxidative demethylation is a significant secondary pathway in rats. fao.org

Metabolism studies in lactating goats also detected the desmethyl metabolite in various tissues, although at low levels, typically less than 10% of the total radioactive residue. fao.org In vitro studies suggest that the metabolic profiles in rats and humans are qualitatively similar, involving demethylation, hydrolysis, and conjugation, though the rate of metabolism is reportedly lower in humans. greenfacts.orgnih.gov

Table 1: Distribution of Chlorpyriphos-methyl Metabolites in Rat Urine

| Metabolite | Percentage of Radioactivity | Metabolic Pathway |

| Glucuronide conjugate of TCP | 68.6% | Hydrolysis & Conjugation |

| Desmethyl Chlorpyriphos-methyl (DEM) | 17.8% | Oxidative Demethylation |

| Free 3,5,6-trichloro-2-pyridinol (TCP) | 13.8% | Hydrolysis |

| Data derived from studies on rats following a single oral dose of Chlorpyriphos-methyl. fao.orginchem.org |

In plants, the metabolic fate of Chlorpyriphos-methyl differs significantly from that in mammals. fao.org The single primary metabolic pathway identified in plants such as tomatoes and cereal grains is the hydrolysis of the phosphate ester. fao.orgfao.org This cleavage results in the formation of 3,5,6-trichloro-2-pyridinol (TCP) as the main metabolite. fao.orginchem.org This TCP is then further metabolized through conjugation, primarily with glucose and malonic acid, to form polar residues. fao.orgfao.org The formation of the desmethyl metabolite has not been identified as a significant biotransformation pathway in plants. fao.org

Microorganisms, including various species of bacteria and fungi, are capable of degrading Chlorpyriphos-methyl. tecnoscientifica.comijeab.com The predominant pathway for microbial bioconversion is hydrolysis, mediated by enzymes such as organophosphate hydrolase (OPH), phosphotriesterases, and carboxylesterases. scholarena.comresearchgate.net This enzymatic action cleaves the parent molecule into TCP and diethylthiophosphate. ijeab.com Numerous bacterial strains, including those from the genera Bacillus, Pseudomonas, and Arthrobacter, have been shown to degrade Chlorpyriphos-methyl primarily through this hydrolytic route. tecnoscientifica.comagriculturejournals.cz

While some fungi, like Aspergillus sydowii, have demonstrated the ability to metabolize organophosphates through various reactions including methylation of breakdown products, the direct formation of Desmethyl Chlorpyriphos-methyl as a primary metabolite is not a commonly reported pathway in microbial degradation. researchgate.net The main focus of microbial action is the cleavage of the phosphate ester bond to utilize the compound as a carbon or phosphorus source. tecnoscientifica.comijeab.com

Table 2: Summary of Primary Metabolic Pathways for Chlorpyriphos-methyl

| Organism Class | Primary Pathway | Key Metabolite(s) | Desmethyl Formation |

| Mammals (e.g., Rats) | Hydrolysis & Oxidative Demethylation | TCP, TCP-conjugates, DEM | Significant |

| Plants | Hydrolysis & Conjugation | TCP, TCP-conjugates | Not a major pathway |

| Microbes | Hydrolysis | TCP | Not a major pathway |

| This table summarizes the dominant biotransformation routes observed in different biological systems. fao.orgfao.orgijeab.com |

Abiotic Formation and Chemical Transformation

The transformation of chlorpyrifos-methyl (B1668853) into its desmethyl analog is driven by several abiotic factors, including chemical reactions in water, the influence of light, and interactions with other chemical species.

The hydrolysis of chlorpyrifos-methyl is significantly influenced by pH and temperature. inchem.orgcdc.gov The rate of hydrolysis increases as the pH becomes more alkaline. inchem.orgnih.gov For instance, the aqueous hydrolysis half-life of chlorpyrifos-methyl has been reported to be 27 days at pH 4, 21 days at pH 7, and 13 days at pH 9. nih.govherts.ac.uk Temperature also plays a major role; in one study, the half-life for the disappearance of chlorpyrifos-methyl was 27 days at 4°C but decreased to 4.8 days at 21°C. cdc.gov The presence of certain metal ions, such as copper, can also accelerate hydrolysis. inchem.org

However, the primary product of hydrolysis is 3,5,6-trichloro-2-pyridinol (TCP), not this compound. inchem.orgnih.govnih.gov While desmethylation can occur during the breakdown of organophosphates, studies consistently identify TCP as the major hydrolysis product, with desmethyl chlorpyrifos-methyl being considered a minor degradation product in this specific pathway. nih.govacs.orgacs.org

Table 1: Hydrolysis Half-Life of Chlorpyrifos-methyl

| pH | Temperature (°C) | Half-Life (days) | Reference |

|---|---|---|---|

| 4 | 20 | 27 | herts.ac.uk |

| 7 | 20 | 21 | herts.ac.uk |

| 9 | Not Specified | 13 | nih.gov |

| 4.2 - 8.0 | 25 | 9.4 - 22.7 | inchem.org |

| 8.0 - 8.5 | 4 | 27 | cdc.gov |

| 8.0 - 8.5 | 21 | 4.8 | cdc.gov |

Photochemical degradation involves the breakdown of chemical compounds by light. In the atmosphere, the degradation of chlorpyrifos-methyl is mainly controlled by its reaction with hydroxyl (OH) radicals rather than direct photolysis by sunlight. researchgate.netacs.orgnih.gov This reaction is relatively rapid, with an estimated tropospheric lifetime of about 3.5 hours. researchgate.netacs.orgnih.govresearchgate.net The main products identified from this gas-phase degradation are chlorpyrifos-methyl oxon and 3,5,6-trichloro-2-pyridinol (TCP), not this compound. researchgate.netacs.orgnih.govresearchgate.net

In aqueous environments, the role of photolysis is less clear. Some studies report that aqueous photolysis may be an important environmental fate process, with calculated half-lives of 1.74 to 1.8 days under summer sunlight conditions. nih.govherts.ac.uk Another study determined a photolysis half-life of 9.73 days in pH 4 buffer solution under direct sunlight. saspublishers.com Conversely, other research suggests that sunlight photolysis is not a major route of degradation in water. cdc.gov During aqueous photolysis, the primary identified transformation product is often chlorpyrifos-oxon. epa.gov There is no significant evidence to suggest that photochemical reactions are a primary pathway for the formation of this compound.

Nucleophilic substitution reactions, particularly with reduced sulfur species, are a significant pathway for the formation of this compound. nih.govacs.orgacs.org This transformation occurs when chlorpyrifos-methyl reacts with nucleophiles like hydrogensulfide/bisulfide (H₂S/HS⁻), polysulfides (Sₙ²⁻), and thiosulfate (B1220275) (S₂O₃²⁻) in aqueous solutions. nih.govnih.gov

The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic sulfur species attacks one of the carbon atoms of the methoxy (B1213986) groups on the chlorpyrifos-methyl molecule. nih.govacs.orgacs.org This attack displaces the rest of the molecule, resulting in the formation of the desmethyl organophosphorus diester. acs.orgnih.gov This pathway is distinct from hydrolysis, where the nucleophilic attack typically occurs at the phosphorus atom. conicet.gov.ar

The rates of these reactions are first-order with respect to the concentration of the sulfur species. nih.gov Studies have shown that these reduced sulfur species are much more effective nucleophiles for this reaction than hydroxide (B78521) ions (OH⁻), meaning this degradation pathway can be significantly faster than hydrolysis in environments where sulfur species are present, such as anoxic salt marshes and sediment porewaters. nih.govacs.orgnih.gov For example, the calculated half-life of chlorpyrifos-methyl via hydrolysis at pH 8 is 206 hours, whereas in the presence of 5 mM of bisulfide, the half-life is just 19 hours. acs.org

Table 2: Second-Order Rate Constants for the Reaction of Chlorpyrifos-methyl with Nucleophilic Sulfur Species

| Nucleophile | Second-Order Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Bisulfide (HS⁻) | 2.2 (± 0.1) x 10⁻³ | nih.govacs.org |

| Thiosulfate (S₂O₃²⁻) | 1.0 (± 0.1) x 10⁻³ | nih.gov |

| Polysulfides (Sₙ²⁻) | 3.1 (± 0.3) x 10⁻² | nih.gov |

| Thiophenolate (PhS⁻) | 2.1 (± 0.2) x 10⁻² | nih.gov |

Chlorpyrifos-methyl is widely used as a grain protectant on stored cereals like wheat, barley, oats, rice, and sorghum. nih.govacs.org During storage and processing of these treated commodities, this compound has been identified as a significant residue component. mfds.go.krsemanticscholar.org

The degradation of chlorpyrifos-methyl on stored grain is a relatively slow process, influenced by both temperature and moisture content. iaea.orgoup.com Higher temperatures and moisture levels generally lead to faster degradation. inchem.orgoup.com Studies on the effect of processing have shown that hydrolysis during certain food processing steps can lead to the degradation of the parent compound into desmethyl chlorpyrifos-methyl. mfds.go.krsemanticscholar.org

Milling of treated grains does not eliminate the residues but rather redistributes them among the different fractions. researchgate.netnih.gov The highest concentration of residues, including the parent compound and its metabolites, is typically found in the bran and other outer layers of the grain. inchem.orgnih.govtandfonline.com For instance, after 270 days of storage, chlorpyrifos-methyl residues in various types of flour milled from treated wheat were found to be in the range of 0.8-2.1 mg/kg. nih.gov While the parent compound decreases over time, the presence of desmethyl chlorpyrifos-methyl as a metabolite must be considered in the final processed products. mfds.go.krsemanticscholar.org

Environmental Occurrence, Fate, and Transport of Chlorpyriphos Methyl Desmethyl

Environmental Distribution and Partitioning

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as solubility and its tendency to bind to organic matter.

Chlorpyriphos-methyl exhibits a strong tendency to bind to soil particles, which limits its vertical movement and potential to contaminate groundwater. nih.gov Its presence is generally confined to the upper layers of the soil. epa.gov The primary degradation pathway in soil involves the hydrolysis of the phosphate (B84403) ester bond to form TCP. fao.org This process is influenced by microbial activity. epa.gov In aerobic soil metabolism studies, TCP was the major transformation product observed, while another product, 3,5,6-trichloro-2-methoxypyridine (TMP), was found in smaller quantities. epa.gov

There is a lack of specific data on the presence and dynamics of Chlorpyriphos-methyl Desmethyl in aquatic ecosystems. The behavior of the parent compound, Chlorpyriphos-methyl, in water is characterized by its low water solubility and strong affinity for sediment and suspended solids. nih.govccme.ca

When introduced into aquatic environments, Chlorpyriphos-methyl is rapidly removed from the water column due to sorption to sediment and volatilization. ccme.caresearchgate.net Hydrolysis is a key degradation process in water, with the rate increasing with higher temperatures and more alkaline pH levels. ccme.ca The half-life of Chlorpyriphos-methyl in water can range from 1.5 days at pH 8 to 100 days at pH 7. mdpi.com The major products of hydrolysis are TCP and O,O-dimethyl phosphate. inchem.org While the oxon metabolite (Chlorpyrifos-methyl oxon) can form, it is highly susceptible to hydrolysis and typically found at low levels in the environment. ccme.ca

Direct measurements and studies on the atmospheric presence and long-range transport of this compound are not available in the reviewed literature. The potential for atmospheric transport is largely understood through studies of the parent compound.

Chlorpyriphos-methyl can enter the atmosphere through volatilization from treated surfaces like plant foliage and moist soil. nih.gov Once in the atmosphere, its degradation is primarily controlled by its reaction with hydroxyl (OH) radicals. researchgate.netnih.gov The estimated atmospheric lifetime for Chlorpyriphos-methyl is relatively short, around 3.5 hours, suggesting that long-range transport may be limited. researchgate.netnih.gov The main gas-phase degradation products detected in atmospheric studies are Chlorpyrifos-methyl (B1668853) oxon and TCP. researchgate.netnih.gov

Environmental Persistence and Degradation Kinetics

The persistence of a compound is determined by its degradation rate, often expressed as a half-life (the time it takes for 50% of the substance to disappear).

Specific soil dissipation rates and half-lives for this compound have not been established in the available research. The persistence of the parent compound, Chlorpyriphos-methyl, however, has been studied under various conditions.

Chlorpyriphos-methyl is generally considered non-persistent in soil systems. inchem.org Its degradation is rapid under aerobic conditions, with reported half-lives (DT50) ranging from as short as 0.63 days in a sandy clay loam to 3.6 days in a loamy sand. fao.org In a study on a sub-humid tropical rice field, the half-life was found to be 4.02 days. nih.gov However, persistence can be influenced by factors such as soil type, moisture, pH, and temperature, with some studies reporting longer half-lives for the related compound chlorpyrifos (B1668852), ranging from 11 to 140 days. nih.govwisc.edu

| Soil Type | Half-Life (DT50) in Days | Reference |

|---|---|---|

| Speyer 2.2 (Loamy Sand) | 3.6 | fao.org |

| Marcham Sandy Loam | 1.4 | fao.org |

| Marcham Sandy Clay Loam | 0.63 | fao.org |

| Rice Field Soil | 4.02 | nih.gov |

| Greenhouse Soil | 7.79 | nih.gov |

Data on the aqueous phase stability and degradation rates of this compound are not available. The stability of Chlorpyriphos-methyl in water is highly dependent on pH.

Hydrolysis is the primary degradation pathway. At 25°C, the half-life of Chlorpyriphos-methyl varies significantly with pH. inchem.org Studies have shown that the half-life of the related chlorpyrifos oxon is 20.9 days at pH 8 and 6.7 days at pH 9. nih.gov Photodegradation in water is not considered a major route of dissipation for Chlorpyriphos-methyl. epa.gov

| pH | Half-Life in Days | Reference |

|---|---|---|

| 4.2 | 22.7 | inchem.org |

| 8.0 | 9.4 | inchem.org |

Factors Influencing Environmental Longevity (e.g., pH, temperature, light)

Environmental Mobility and Bioavailability

Comprehensive data on the environmental mobility and bioavailability of this compound is limited. The following subsections detail the extent of available information.

Leaching Potential in Soil Systems

Specific studies evaluating the leaching potential of this compound in various soil systems were not found in the conducted search. The leaching potential of a pesticide or its metabolite is often predicted using its soil organic carbon-water partitioning coefficient (Koc). Without an established Koc value or empirical data from soil column or lysimeter studies for this compound, its potential to move through the soil profile and reach groundwater cannot be accurately determined. For context, its parent compound, chlorpyrifos-methyl, is considered to have low mobility and a low risk of leaching to groundwater due to its chemical properties herts.ac.uk.

Sorption and Desorption Dynamics in Environmental Compartments

There is a lack of specific data on the sorption and desorption coefficients (such as Kd or Koc) for this compound in environmental compartments like soil and sediment. Such data is essential for understanding how the compound partitions between solid and liquid phases, which in turn governs its mobility and bioavailability. Studies on the parent compound indicate strong adsorption to soil and sediment, a process significantly correlated with organic carbon content nih.govnih.gov. However, it cannot be assumed that the desmethyl metabolite behaves in the same manner without specific experimental evidence.

Uptake and Translocation in Non-Target Biota

Information regarding the uptake and translocation of this compound from the environment by non-target biota, such as plants or aquatic invertebrates, is not available in the reviewed literature. While this compound has been identified as a metabolite in animals like rats, goats, and hens following exposure to the parent compound, this relates to metabolic processes within the organism rather than uptake from the surrounding environment fao.org. Studies on the uptake of other metabolites, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), have shown that uptake by plants can be insignificant under certain conditions inchem.org. No analogous studies were found for this compound.

Analytical Methodologies for Chlorpyriphos Methyl Desmethyl Detection and Quantification

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical first step to isolate chlorpyriphos-methyl desmethyl from the sample matrix and remove interfering substances. The choice of extraction and cleanup techniques is highly dependent on the nature of the sample.

Extraction Techniques for Diverse Matrices (e.g., plant tissues, animal matrices, environmental samples)

The extraction of this compound from different sample types necessitates tailored approaches to ensure efficient recovery.

For plant tissues , a common method involves extraction with a mixture of acetone (B3395972) and water. fao.org The extract is then partitioned into an organic solvent like hexane (B92381). fao.orgfao.org Another widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically uses acetonitrile (B52724) with 1% acetic acid for extraction. mdpi.com This method is particularly effective for a wide range of pesticides and their metabolites in fruits and vegetables. eurl-pesticides.eusigmaaldrich.com For certain plant matrices like tea, which contain high levels of interfering compounds such as caffeine (B1668208) and polyphenols, a modified protocol involving solvent partitioning with dichloromethane (B109758) followed by washing with warm water has been shown to be effective. nih.gov

In animal matrices , such as tissues (fat, kidney, liver, muscle) and products (eggs, milk), extraction is often performed using acetonitrile or acetone. fao.org For fatty samples, a partitioning step with hexane is necessary to separate the lipids. nih.gov In a study on laying hens, tissue and egg samples were extracted with acetonitrile, followed by partitioning with hexane. fao.org For the analysis of chlorpyriphos-methyl and its metabolites in fish, a method was developed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for various tissues including muscle, bile, kidney, fat, and liver. nih.gov

Environmental samples like soil and water also require specific extraction protocols. For soil, techniques such as matrix solid-phase dispersion (MSPD) and liquid-liquid extraction (LLE) have been compared for their efficiency in extracting a range of pesticides, including organophosphates. pjoes.com MSPD involves blending the soil sample with a sorbent material, which acts as both an abrasive and a "bound" solvent, followed by elution. pjoes.com For water samples, solid-phase extraction (SPE) is a common technique, where the water is passed through a cartridge containing a sorbent (e.g., C18) that retains the analyte, which is then eluted with a suitable solvent like ethyl acetate. nih.gov

Table 1: Overview of Extraction Techniques for Chlorpyriphos-methyl and its Metabolites

| Matrix | Extraction Technique | Key Solvents/Sorbents | Reference |

| Plant Tissues | Solvent Extraction/Partitioning | Acetone/Water, Hexane | fao.orgfao.org |

| Plant Tissues | QuEChERS | Acetonitrile, Acetic Acid | mdpi.com |

| Animal Tissues | Solvent Extraction/Partitioning | Acetonitrile, Acetone, Hexane | fao.org |

| Environmental (Soil) | Matrix Solid-Phase Dispersion (MSPD) | Florisil, C18, Alumina, Silica | pjoes.com |

| Environmental (Water) | Solid-Phase Extraction (SPE) | C18 Cartridge, Ethyl Acetate | nih.gov |

Cleanup Strategies and Matrix Effect Mitigation

After extraction, cleanup steps are essential to remove co-extracted matrix components that can interfere with the analysis and cause what is known as the "matrix effect." The matrix effect can either enhance or suppress the analytical signal, leading to inaccurate quantification. nih.govscielo.org.co

Common cleanup strategies include:

Solid-Phase Extraction (SPE): This is a widely used technique where the sample extract is passed through a cartridge containing a specific sorbent. For extracts from plant commodities, C18 SPE cartridges are frequently used. fao.orgfao.org For more complex matrices, a combination of sorbents like graphitized carbon black (GCB) and primary secondary amine (PSA) can be employed to remove pigments and other interferences. mdpi.comiaea.org In the analysis of tea, column chromatography was used to remove pigments after a solvent partitioning step to eliminate caffeine. nih.gov

Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS method. After the initial extraction and partitioning, an aliquot of the supernatant is mixed with a combination of sorbents in a centrifuge tube. A common combination for many food matrices is PSA to remove sugars and fatty acids, and C18 to remove nonpolar interferences. mdpi.com

Gel Permeation Chromatography (GPC): GPC is particularly useful for cleaning up extracts from fatty matrices by separating the large lipid molecules from the smaller analyte molecules. nih.gov

To mitigate the matrix effect, several approaches can be taken:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix components. nih.govekb.eg

Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte, is added to the sample before extraction. Any loss of the analyte during sample preparation or signal variation during analysis will be mirrored by the internal standard, allowing for accurate correction. Stable isotope-labeled internal standards are often preferred. nih.gov

Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analytical signal. researchgate.net However, this approach is only feasible if the analyte concentration is high enough to be detected after dilution. researchgate.net

Chromatographic and Spectrometric Detection Methods

The instrumental analysis of this compound is primarily accomplished using chromatographic techniques coupled with various detectors, most notably mass spectrometry.

Gas Chromatography-Based Techniques (e.g., GC-FPD, GC-NCI-MS)

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides and their metabolites.

Gas Chromatography with Flame Photometric Detection (GC-FPD): The FPD is a selective detector that is highly sensitive to phosphorus- and sulfur-containing compounds, making it well-suited for the analysis of organophosphates. nih.govepa.govshimadzu.com In the phosphorus mode, it offers high selectivity, which is advantageous when analyzing complex samples. iaea.org Methods have been developed using GC-FPD for the quantification of chlorpyriphos-methyl in various plant commodities. fao.orgfao.org

Gas Chromatography with Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS): This technique offers high sensitivity and selectivity. NCI is a "soft" ionization technique that often results in less fragmentation and a prominent molecular ion, which is beneficial for compound identification. It has been successfully used for the quantification of chlorpyriphos-methyl in animal tissues like kidney, liver, muscle, and eggs. fao.orgfao.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of a wide range of pesticide residues, including chlorpyriphos-methyl and its metabolites. nih.govnih.gov Its high sensitivity and selectivity allow for the detection of trace levels of these compounds in complex matrices. nih.gov

The LC-MS/MS method typically operates in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte. nih.goveurl-pesticides.eu This provides a high degree of certainty in the identification and quantification of the compound. For confirmation, at least two SRM (selected reaction monitoring) transitions are typically used. eurl-pesticides.eueurl-pesticides.eu LC-MS/MS has been employed for the analysis of chlorpyriphos-methyl and its metabolites in various matrices, including air sampling media, fish tissues, and numerous food commodities. nih.govnih.govshimadzu.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Detector | Key Advantages | Typical Application | Reference |

| GC-FPD | Flame Photometric Detector | High selectivity for phosphorus | Plant commodities | fao.orgfao.org |

| GC-NCI-MS | Negative Chemical Ionization-Mass Spectrometry | High sensitivity and selectivity | Animal tissues | fao.orgfao.org |

| LC-MS/MS | Tandem Mass Spectrometry | High sensitivity, selectivity, and applicability to a wide range of compounds | Various food and environmental matrices | nih.govnih.gov |

Advanced Mass Spectrometry for Metabolite Characterization (e.g., High-Resolution MS)

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, which is invaluable for the identification and characterization of unknown metabolites. eurl-pesticides.eu

HRMS instruments can operate in full-scan mode, acquiring data for all ions within a specified mass range. eurl-pesticides.eu This allows for retrospective analysis of the data for compounds that were not initially targeted. This is particularly useful in metabolite profiling studies. The combination of gas chromatography with high-resolution mass spectrometry (GC-QTOF/MS) and liquid chromatography with high-resolution mass spectrometry (LC-QTOF/MS) has been used for the screening and confirmation of a large number of pesticides and their metabolites in complex matrices like cottonseed hull. mdpi.com The accurate mass data obtained from HRMS helps in elucidating the elemental composition of unknown metabolites, aiding in their structural identification. eurl-pesticides.eu

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the unambiguous structural elucidation and confirmation of this compound. Both ¹H NMR and ³¹P NMR are employed to provide detailed information about the molecular structure.

¹H NMR spectra are utilized to identify the protons within the molecule. For instance, in the parent compound, Chlorpyriphos-methyl, characteristic signals include an aromatic proton and the methoxy (B1213986) protons. nih.govhmdb.ca The structural change in the desmethyl metabolite would be clearly observable in the ¹H NMR spectrum.

³¹P NMR is particularly valuable for analyzing organophosphorus compounds. nih.gov The phosphorus atom in Chlorpyriphos-methyl gives a distinct signal, and its chemical shift provides information about its chemical environment. arabjchem.orgconicet.gov.ar The degradation of Chlorpyriphos-methyl to its desmethyl metabolite can be monitored by following the changes in the ³¹P NMR spectrum, which would show the appearance of new peaks corresponding to the altered phosphorus environment in the metabolite. nih.govarabjchem.orgmdpi.com For example, studies on the degradation of chlorpyrifos (B1668852) have utilized ³¹P NMR to identify various decomposition products, including those resulting from hydrolysis and isomerization. nih.gov While specific NMR data for this compound is not as readily available in public literature as for its parent compound, the principles of NMR analysis confirm its utility in structural confirmation. copernicus.orgsigmaaldrich.com

A comprehensive certificate of analysis for related compounds often includes ¹H, ¹³C, and ³¹P NMR spectra to ensure chemical purity and structural identity. shimadzu.eu

Method Validation and Performance Characteristics

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For this compound, this involves assessing several key performance characteristics.

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. eurl-pesticides.eu

For the parent compound, Chlorpyriphos-methyl, various analytical methods have established low LODs and LOQs. For example, some methods report an LOD of 0.002 or 0.003 mg/kg and an LOQ of 0.01 mg/kg in various matrices. fao.org In other studies, the LOQ for Chlorpyriphos-methyl has been determined to be 0.005 mg/kg. eurl-pesticides.eueurl-pesticides.eu More advanced techniques like UPLC-MS/MS have achieved even lower limits, with LODs ranging from 0.04 to 0.2 µg/L and LOQs from 0.1 to 0.5 µg/L. agriculturejournals.cz

While specific LOQ data for this compound is less commonly reported, the analytical methods developed for the parent compound and other metabolites are often adaptable. The European Union Reference Laboratories (EURLs) have established that for many pesticide residues, the multiresidue QuEChERS method followed by GC-MS/MS or LC-MS/MS can achieve an LOQ of 0.01 mg/kg. nih.gov Given that Desmethyl Chlorpyriphos-methyl is a known metabolite, it is often included in multi-residue methods, and similar sensitivity is expected. fao.orgnormecfoodcare.com The SANTE guidelines are frequently followed for method validation, defining the LOQ as the lowest spiked level meeting performance criteria. eurl-pesticides.eu

Interactive Data Table: Reported Limits of Detection (LOD) and Quantification (LOQ) for Chlorpyriphos-methyl

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| GRM 02.04 (LC/MS/MS), GRM 05.07 (GC/NCI-MS), GRM 00.10 (CG/FPD), ERC 93.1 (GC/FPD) | Various | 0.002 or 0.003 mg/kg | 0.01 mg/kg | fao.org |

| GC-MS/MS | Soya Cake | - | 0.005 mg/kg | eurl-pesticides.eu |

| LC-MS/MS | Soya Cake | - | 0.005 mg/kg | eurl-pesticides.eu |

| UPLC-MS/MS | Ciders | 0.04 to 0.2 µg/L | 0.1 to 0.5 µg/L | agriculturejournals.cz |

| QuEChERS with GC-MS/MS and LC-MS/MS | Lettuce, Orange | - | 0.005 mg/kg | eurl-pesticides.eu |

The reliability of an analytical method is defined by its reproducibility, accuracy, and precision.

Reproducibility refers to the ability of a method to produce consistent results across different laboratories.

Accuracy indicates how close the measured value is to the true value.

Precision measures the closeness of repeated measurements to each other.

Validation studies for pesticide residue analysis, including metabolites like this compound, typically demonstrate high levels of these performance characteristics. For instance, validation of methods for Chlorpyriphos-methyl has shown that individual recoveries, a measure of accuracy, range from 88% to 103%. fao.org According to SANTE guidelines, mean recoveries should fall within the 70-120% range, with a relative standard deviation (RSD) of ≤ 20%, to demonstrate acceptable accuracy and precision. shimadzu.com

In multi-residue method validations, the repeatability (RSDr) and within-laboratory reproducibility (RSDR) are assessed. For many pesticides, including Chlorpyriphos-methyl, these values are typically below 20%, which is well within the acceptance criteria set by regulatory bodies. eurl-pesticides.eushimadzu.com For example, a validation study for 229 pesticides reported repeatabilities of less than 10% for most analytes. researchgate.net

Inter-laboratory validation, also known as a collaborative study, is essential to ensure that an analytical method is rugged and transferable between different laboratories. This process helps in the harmonization of analytical procedures, leading to comparable and reliable data across various monitoring programs.

For pesticide residues, organizations like the European Union Reference Laboratories (EURLs) play a crucial role in organizing inter-laboratory comparisons and validating analytical methods. nih.gov While specific inter-laboratory validation data for this compound is not widely published, the methods used for its parent compound and other metabolites undergo such validation. For instance, an independent laboratory validation (ILV) was available for an analytical method for 3,5,6-TCP, a common metabolite of both chlorpyrifos and chlorpyrifos-methyl (B1668853). nih.gov The need for harmonized methods in human biomonitoring has been emphasized to ensure data comparability across studies. mdpi.com

Biomonitoring Applications for Exposure Assessment Methodologies

Human biomonitoring (HBM) is a valuable tool for assessing human exposure to environmental chemicals by measuring the concentration of the chemical or its metabolites in biological samples like urine or blood. hh-ra.org this compound, as a metabolite of the insecticide Chlorpyriphos-methyl, can serve as a biomarker of exposure. fao.orgresearchgate.net

The measurement of urinary metabolites is a common approach in HBM studies due to the non-invasive nature of sample collection. mdpi.comfrontiersin.org Several studies have used urinary metabolites to assess exposure to chlorpyrifos and chlorpyriphos-methyl in both the general population and occupationally exposed individuals. nih.govnih.govnih.gov The presence of this compound in urine indicates exposure to its parent compound. researchgate.netresearchgate.net

The analysis of pesticide metabolites in biological fluids like urine and blood has seen significant methodological advancements, leading to increased sensitivity, selectivity, and throughput. hh-ra.orgnih.gov

Conventional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors have been widely used. nih.gov However, the trend is moving towards more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). frontiersin.org These methods offer higher selectivity and sensitivity, allowing for the detection of very low concentrations of metabolites.

Recent advancements also include the development of high-throughput in vitro incubation and automated LC-high resolution mass spectrometry (HRMS) data processing to screen for pesticide metabolites. acs.org Sample preparation techniques have also evolved, with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) becoming standard for cleaning up complex biological matrices before analysis. researchgate.netfrontiersin.org

For urinary analysis, a deconjugation step, often involving enzymatic hydrolysis, is frequently included to measure both free and conjugated metabolites, providing a more complete picture of exposure. mdpi.comhh-ra.org These advancements have enabled the development of multi-residue methods capable of simultaneously quantifying a wide range of pesticides and their metabolites in a single analytical run. frontiersin.org

Correlation Studies between Exposure and Biomonitoring Markers

The assessment of human exposure to chlorpyrifos-methyl relies significantly on biomonitoring, which involves measuring the substance or its metabolites in biological samples. Urinary metabolites are particularly valuable as they provide an integrated measure of exposure from all routes, including dermal, inhalation, and oral. The primary urinary metabolites used as biomarkers for chlorpyrifos-methyl exposure are the specific metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) and non-specific dialkylphosphate (DAP) metabolites, such as dimethylphosphate (DMP) and dimethylthiophosphate (B1231629) (DMTP). TCPy is also a metabolite of chlorpyrifos, which must be considered when assessing exposure sources. nih.govmdpi.com More recently, specific demethylated metabolites have also been quantified. nih.gov

Correlation studies are essential for validating these biomarkers by establishing a quantitative relationship between the level of exposure and the concentration of the metabolite in urine. These studies often compare external exposure measurements (e.g., air monitoring, dietary intake analysis) with internal biomarker levels in various populations, such as occupationally exposed workers and the general population.

Detailed research has demonstrated significant correlations between chlorpyrifos-methyl exposure and the urinary levels of its metabolites. In a study involving agricultural workers exposed to chlorpyrifos-methyl during vine spraying and leaf thinning, urinary levels of TCPy, DMP, and DMTP were significantly higher than in a control group of unexposed subjects. nih.gov The study found strong correlations between the excretion of the specific metabolite, TCPy, and the non-specific alkylphosphate metabolites. nih.gov The peak excretion for all three metabolites was observed in urine samples collected the night after the work operations, indicating a direct temporal relationship between exposure and excretion. nih.gov

The following table summarizes the mean urinary metabolite concentrations found in the study of agricultural workers compared to a control group.

Table 1: Mean Urinary Metabolite Concentrations in Workers Exposed to Chlorpyrifos-methyl and a Control Group

| Group | Number of Subjects (n) | 3,5,6-trichloro-2-pyridinol (nmol/g creatinine) | DMP (nmol/g creatinine) | DMTP (nmol/g creatinine) |

|---|---|---|---|---|

| Controls | 33-43 | 15.9 ± 10.6 | 63.8 ± 100.1 | 153.4 ± 164.4 |

| Manual Workers (Leaf Thinning) | 20 | 92.4 ± 162.5 | 123.0 ± 79.0 | 489.3 ± 288.3 |

| Sprayers/Mixers | 48-61 | 675.5 ± 1110.8 | 577.2 ± 1003.2 | 297.6 ± 215.4 |

Data sourced from a study on biological monitoring of chlorpyrifos-methyl exposure. nih.gov

Further research established strong correlation coefficients between the specific metabolite TCPy and the alkylphosphate metabolites in the exposed worker groups, highlighting the utility of monitoring these compounds in tandem.

Table 2: Correlation Coefficients (r) between Urinary 3,5,6-trichloro-2-pyridinol and Alkylphosphate Metabolites

| Worker Group | Correlation with DMP | Correlation with DMTP |

|---|---|---|

| Manual Workers | 0.776 | 0.558 |

| Sprayers/Mixers | 0.775 | 0.746 |

Data sourced from a study on biological monitoring of chlorpyrifos-methyl exposure. nih.gov

A 2023 study provided more direct evidence by quantifying a metabolite explicitly named "chlorpyrifos-methyl-desmethyl" in urine and comparing it to dietary intake. nih.govresearchgate.net The research analyzed 24-hour duplicate diet samples and 24-hour urine samples from participants. nih.gov They quantified the intake of chlorpyrifos-methyl and its metabolites (including TCPy and chlorpyrifos-methyl-desmethyl) in the diet and measured the urinary excretion of TCPy and chlorpyrifos-methyl-desmethyl. nih.govresearchgate.net

The study established a clear quantitative relationship between the total dietary intake (sum of chlorpyrifos, chlorpyrifos-methyl, TCPy, and chlorpyrifos-methyl-desmethyl) and the total urinary excretion (sum of TCPy and chlorpyrifos-methyl-desmethyl), with all compounds expressed as chlorpyrifos-methyl equivalents. The results showed a strong correlation, with a correlation coefficient (R²) of 0.77. researchgate.net The relationship was defined by the equation y = 0.57x + 4041, where 'y' is the urinary excretion and 'x' is the dietary intake. researchgate.net The intercept in the equation suggests a background level of these metabolites in urine, potentially from other non-dietary exposure sources. researchgate.net

These correlation studies are fundamental to human biomonitoring for chlorpyrifos-methyl. They confirm that urinary metabolites, including TCPy and demethylated forms like DMTP and the specifically measured chlorpyrifos-methyl-desmethyl, serve as reliable biomarkers of exposure. nih.govresearchgate.net The strong correlations observed between external exposure levels and internal biomarker concentrations allow for the quantitative assessment of exposure in human populations. nih.govresearchgate.netnih.gov

Mechanistic Ecotoxicological Investigations of Chlorpyriphos Methyl Desmethyl

Biochemical Interactions and Molecular Targets

The primary mechanism of action for organophosphate insecticides like Chlorpyriphos-methyl is the inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function in both insects and vertebrates. fao.orgherts.ac.ukherts.ac.uk Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, causing overstimulation of neuronal cells, which results in neurotoxicity and ultimately the death of the target pest. umn.edu This inhibitory action is not exerted by the parent compound directly but by its oxidative metabolite, chlorpyrifos-methyl (B1668853) oxon, which is a more potent inhibitor of AChE. nih.govwaterquality.gov.aunih.gov

Research into the parent compound, chlorpyrifos (B1668852), has revealed mechanisms of neurotoxicity that extend beyond AChE inhibition. Studies have shown that chlorpyrifos can act as a positive modulator and an agonist of N-Methyl-d-Aspartate (NMDA) receptors, which are crucial for neuronal development and brain function. Inappropriate stimulation of these receptors can lead to neurological deficits. This interaction with NMDA receptors represents a novel pathway for organophosphate-induced neurotoxicity. Furthermore, exposure to chlorpyrifos has been demonstrated to modulate various intracellular signaling pathways, including the MAP Kinase and NF-κΒ pathways, and to impair STAT1 signaling, which can contribute to apoptotic cell death.

Currently, there is no available scientific literature detailing specific investigations into the receptor binding affinities or signaling pathway modulation capabilities of Chlorpyriphos-methyl Desmethyl. It is unknown whether this metabolite shares the ability of its parent compound to interact with NMDA receptors or other cellular signaling cascades. This lack of data prevents a full characterization of its potential molecular targets and biochemical interactions beyond presumed, but unconfirmed, cholinesterase inhibition.

Cellular and Subcellular Responses in Non-Target Organisms

There is no specific research available on the direct effects of this compound on microbial community structure and function. Its potential to inhibit or selectively promote certain microbial groups remains uninvestigated.

| Microorganism Group | Observed Effect | Reference |

|---|---|---|

| General Bacteria & Fungi | Decrease in colony-forming units (CFUs) | nih.govnih.gov |

| Actinomycetes (e.g., Streptomyces sp.) | Growth favored; potential for biodegradation | nih.govnih.gov |

| Aerobic Dinitrogen Fixing Bacteria | Significantly decreased | nih.gov |

| General Microbial Activity | Temporary or short-term inhibitory effect | thejaps.org.pk |

The parent compounds, Chlorpyrifos and Chlorpyrifos-methyl, are classified as very toxic to aquatic life. herts.ac.uknih.gov Their presence in aquatic ecosystems, even at low concentrations, can have significant adverse effects on a wide range of non-target organisms. Invertebrates, particularly crustaceans and insect larvae, are among the most sensitive species. waterquality.gov.au For fish, toxicity varies by species, with reported 96-hour LC50 (lethal concentration for 50% of the population) values for chlorpyrifos ranging from as low as 1.3 µg/L for bluegill sunfish to higher values for more tolerant species. ccme.ca The primary metabolite, TCP, has also been shown to be toxic to aquatic organisms. For example, studies on zebrafish (Danio rerio) embryos found TCP to be more toxic than the parent compound, Chlorpyrifos-methyl, causing developmental abnormalities such as pericardial edema and interfering with heart development. nih.gov

Specific ecotoxicological data regarding the effects of this compound on aquatic invertebrates or fish are not available in the published literature. Its acute and chronic toxicity to these organisms has not been determined.

| Species | Organism Type | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Ceriodaphnia dubia (Water flea) | Invertebrate | 48-h LC50 | 0.05 | ccme.ca |

| Hyalella azteca (Amphipod) | Invertebrate | 96-h LC50 | 0.04 - 0.138 | |

| Oncorhynchus mykiss (Rainbow trout) | Fish | 96-h LC50 | 7.1 - 51 (temp. dependent) | ccme.ca |

| Lepomis macrochirus (Bluegill sunfish) | Fish | 96-h LC50 | 1.3 | ccme.ca |

| Daphnia ambigua (Water flea) | Invertebrate | 48-h LC50 | 0.035 |

The impact of the parent insecticide, chlorpyrifos, on terrestrial organisms, particularly soil invertebrates, is well-documented. Earthworms, which are crucial for soil health and structure, are susceptible to chlorpyrifos. Exposure can lead to a range of sublethal effects, including reduced growth and reproduction, as well as direct mortality at higher concentrations. Chlorpyrifos has also been shown to affect other soil invertebrate communities, such as spiders and Collembola (springtails). In some field studies, the application of chlorpyrifos reduced the abundance of predatory spiders, which in turn led to a significant increase in the population of a single, dominant Collembola species, thereby altering the community structure.

There is a complete lack of published studies on the specific responses of terrestrial organisms, including soil invertebrates like earthworms, to exposure to this compound. The potential for this metabolite to cause mortality, affect reproductive success, or alter the community dynamics of soil fauna is currently unknown.

| Organism | Observed Effect | Reference |

|---|---|---|

| Earthworms (General) | Mortality, reduced growth, impaired reproduction | |

| Termites | Decreased abundance | |

| Spiders (Linyphiidae) | Reduced abundance | |

| Collembola (Springtails) | Reduced species diversity, but ten-fold increase in total numbers of one dominant species |

Comparative Bioactivity Studies with Related Organophosphate Metabolites

The bioactivity of pesticide metabolites can be equivalent to, greater than, or less than that of the parent compound. For organophosphates, a key measure of bioactivity is the inhibition of acetylcholinesterase (AChE). The transformation of a parent insecticide into its metabolites, such as through oxidation or hydrolysis, can result in products with different toxicological profiles. nih.gov For instance, some organophosphate insecticides are converted into metabolites with higher insecticidal activity than the original compound. nih.gov

Specific comparative ecotoxicity data for this compound, such as median lethal concentrations (LC50) or median effective concentrations (EC50) for various aquatic organisms, is not extensively available in the reviewed scientific literature. However, the general principle is that the removal of an alkyl group (demethylation) can alter the compound's potency. The toxicity of organophosphates and their metabolites is often compared by examining their half-maximal inhibitory concentration (IC50) against AChE from different species. For example, studies have determined the IC50 values for various parent organophosphates like chlorpyrifos, monocrotophos, and acephate (B21764) against human acetylcholinesterase, showing a wide range in inhibitory potency. researchgate.net

To illustrate the concept of comparative bioactivity, the following interactive table presents hypothetical toxicity data for a parent organophosphate and its desmethyl metabolite against the freshwater invertebrate Daphnia magna. This example demonstrates how the toxicity can change following metabolic alteration.

Table 1: Illustrative Comparative Acute Toxicity of a Parent Organophosphate and its Desmethyl Metabolite to Daphnia magna

Note: The following data is for illustrative purposes to demonstrate the concept of altered bioactivity in metabolites and is not based on experimentally determined values for this compound due to a lack of available data.

| Compound | Organism | Endpoint (48-hour) | Value (µg/L) |

| Parent Organophosphate (Generic) | Daphnia magna | EC50 | 15 |

| Desmethyl Metabolite (Generic) | Daphnia magna | EC50 | 45 |

This illustrative table shows the desmethyl metabolite being less toxic (having a higher EC50 value) than the parent compound. The actual change in toxicity for this compound would require specific experimental investigation.

Structure-Activity Relationship (SAR) Analysis for Ecotoxicological Endpoints

Structure-Activity Relationship (SAR) analysis is a crucial tool in toxicology for predicting the biological activity of a chemical based on its molecular structure. For organophosphate pesticides, the primary ecotoxicological endpoint is the inhibition of acetylcholinesterase. nih.gov The relationship between the chemical structure of an organophosphate and its ability to inactivate AChE is influenced by steric and electronic effects. nih.govwho.int

The key structural features of an organophosphate that determine its activity include the nature of the alkyl groups (R and R' in the general structure (R)(R')P(O)X), and the leaving group (X). nih.gov The process of O-demethylation, which converts chlorpyrifos-methyl to this compound, involves the removal of one of the methyl groups attached to the phosphorus atom. This structural modification can have several consequences for the molecule's ecotoxicological profile:

Lipophilicity and Bioavailability: The removal of a methyl group generally decreases the lipophilicity (fat-solubility) of a molecule. This can affect how the compound is absorbed, distributed, and accumulated in an organism. A change in the octanol-water partition coefficient (log Kow) is a key indicator of this. Generally, less lipophilic compounds may be less readily absorbed across biological membranes.

Binding to Acetylcholinesterase: The size and shape of the alkyl groups are critical for the proper fit of the organophosphate into the active site of the AChE enzyme. The demethylation results in a smaller molecule, which could alter its binding affinity (Ka) and the rate of phosphorylation (kp) of the enzyme's active site. Studies on other organophosphates have shown that even small changes to the alkyl groups can significantly impact the inhibitory potency against AChE from different species (e.g., insects vs. mammals). who.int

Rate of Detoxification: The structural change may also influence the rate at which the compound is detoxified by other enzymes in the organism, such as esterases.

Quantitative Structure-Activity Relationship (QSAR) models are often developed to predict the toxicity of organophosphates. acs.org These models use molecular descriptors to correlate a compound's structure with its biological activity. For AChE inhibition, important descriptors often relate to the electronic properties of the phosphorus atom and the steric bulk of the substituents. nih.gov While extensive QSAR studies exist for the broader class of organophosphates, specific SAR analyses detailing the precise effect of O-demethylation on the ecotoxicological endpoints of chlorpyriphos-methyl are not well-documented in the available literature. However, studies on other classes of contaminants have shown that demethylation can lead to a significant decrease in acute toxicity to aquatic organisms like Daphnia magna, often linked to reduced hydrophobicity.

Remediation and Degradation Technologies for Chlorpyriphos Methyl Desmethyl Contamination

Biological Remediation Strategies

Biological remediation utilizes living organisms or their products to degrade or remove environmental contaminants. This approach is considered cost-effective and environmentally friendly for treating pesticide-contaminated sites.

Microbial Bioremediation Techniques (e.g., bacterial consortia, fungal degradation)

Microbial bioremediation is a promising technology for the cleanup of organophosphate pesticides. Microorganisms can utilize these compounds as a source of carbon, phosphorus, and energy, breaking them down into less toxic substances. ijeab.comnih.gov

Bacterial Degradation : Numerous bacterial strains have been identified for their ability to degrade Chlorpyrifos (B1668852). Species from genera such as Bacillus, Pseudomonas, Enterobacter, and Stenotrophomonas have demonstrated significant degradation efficiency in both soil and liquid media. ijeab.comnih.govresearchgate.netmdpi.com For instance, Bacillus cereus and Bacillus safensis have shown the capacity to degrade up to 99% of Chlorpyrifos in solution. mdpi.com Immobilized bacterial cells, such as Bacillus cereus, can enhance degradation rates and exhibit greater adaptability to environmental changes compared to free cells. pjoes.com A study demonstrated that after 72 hours, immobilized Bacillus cereus could remove over 83% of Chlorpyrifos. pjoes.com

Fungal Degradation : Fungi also play a crucial role in the bioremediation of Chlorpyrifos. Species like Trichoderma viride, Aspergillus niger, and Phanerochaete chrysosporium have been reported to effectively degrade this pesticide. ijeab.com Fungal systems can be particularly effective due to their robust enzymatic machinery and ability to withstand higher concentrations of contaminants.

Table 1: Examples of Microorganisms Involved in Chlorpyrifos Degradation

| Microorganism Type | Species | Degradation Efficiency | Reference |

|---|---|---|---|

| Bacteria | Bacillus megaterium CCLP1 | Up to 99.1% in solution | mdpi.com |

| Bacillus safensis CCLP2 | Up to 98.9% in solution | mdpi.com | |

| Pseudomonas aeruginosa | 92% removal after 30 days | nih.gov | |

| Bacillus subtilis | 85% removal after 30 days | nih.gov | |

| Immobilized Bacillus cereus | >83.28% removal within 72 hours | pjoes.com | |

| Fungi | Trichoderma viride | Effective degradation reported | ijeab.com |

| Aspergillus niger | Effective degradation reported | ijeab.com |

Enzymatic Detoxification Approaches

Enzymatic detoxification involves the use of specific enzymes to neutralize or transform toxic compounds into non-toxic or less toxic products. This method offers high specificity and efficiency under mild conditions. nih.govresearchgate.net The primary enzymes involved in the degradation of organophosphorus pesticides like Chlorpyrifos are hydrolases, oxidases (such as cytochrome P450), and glutathione-S-transferases. conicet.gov.arresearchgate.net

These enzymes can break the ester bonds in organophosphates, which is the initial and critical step in their detoxification. While direct enzymatic treatment for environmental remediation is still an emerging field, it holds potential for treating contaminated water and soil by inactivating pesticides before they can reach their biological targets. nih.gov

Phytoremediation Potential in Contaminated Media

Phytoremediation is an environmental cleanup technology that uses plants to extract, contain, or degrade contaminants from soil and water. nih.gov This approach has been investigated for Chlorpyrifos contamination, demonstrating that certain plant species can effectively take up and metabolize the pesticide.

Studies have shown that plants like poplar (Populus sp.) and willow (Salix sp.) can absorb Chlorpyrifos from hydroponic solutions. nih.govresearchgate.net The compound accumulates in plant tissues, particularly in the roots, and is subsequently metabolized. nih.govresearchgate.net Another study highlighted the potential of Mentha piperita (peppermint) to extract Chlorpyrifos from soil, a process that can be enhanced by the presence of soil bacteria like Bacillus subtilis and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov The combination of plants and bacteria, known as rhizoremediation, can significantly shorten the half-life of Chlorpyrifos in soil. researchgate.net For example, the half-life of Chlorpyrifos in soil was reduced from 15.36 days to 4.65 days when treated with Mentha piperita and Bacillus subtilis. researchgate.net

Table 2: Phytoremediation of Chlorpyrifos

| Plant Species | Key Findings | Reference |

|---|---|---|

| Poplar (Populus sp.) | Significant uptake from nutrient solution; accumulation in roots. | nih.govresearchgate.net |

| Willow (Salix sp.) | Significant uptake from nutrient solution; accumulation in roots. | nih.govresearchgate.net |

| Peppermint (Mentha piperita) | Extracts Chlorpyrifos from soil; effectiveness enhanced by co-administration with bacteria. | nih.govresearchgate.netnih.gov |

Physicochemical Treatment Processes

Physicochemical methods are often used for the rapid and efficient degradation of persistent organic pollutants when biological methods are too slow or ineffective.

Advanced Oxidation Processes (AOPs) for Environmental Matrices

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com AOPs are highly effective for the degradation of pesticides like Chlorpyrifos. nih.govnih.gov Common AOPs include:

Fenton and Photo-Fenton Processes : These processes use a combination of hydrogen peroxide (H₂O₂) and iron catalysts (Fe²⁺/Fe³⁺) to generate hydroxyl radicals. nih.gov The photo-Fenton process enhances radical production through the use of UV light and is generally more efficient than the Fenton process alone. nih.gov

UV/H₂O₂ Photolysis : This method involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals, which then degrade the target pollutant. researchgate.net

Heterogeneous Photocatalysis : This technique commonly uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates reactive oxygen species that can mineralize organic contaminants. nih.gov

Persulfate-Based AOPs : These processes utilize sulfate radicals (SO₄•⁻), which have a higher redox potential and longer half-life than hydroxyl radicals, making them highly effective for degrading persistent compounds like Chlorpyrifos. mdpi.com

Studies have shown that AOPs can effectively remove Chlorpyrifos from aqueous solutions, with UV/Fenton and UV/H₂O₂ processes demonstrating high degradation efficiencies. researchgate.net

Adsorption and Filtration Technologies for Removal

Adsorption and filtration are physical separation processes used to remove contaminants from liquid or gaseous phases.

Adsorption : This process involves the accumulation of a substance at the interface of a solid adsorbent material. Various materials have been explored for the removal of Chlorpyrifos from water, including natural bioadsorbents like lemon peel, which has shown a removal efficiency of up to 77%. dntb.gov.ua Advanced materials such as magnetic graphene oxide and metal-organic frameworks (MOFs) have also been developed as highly efficient adsorbents. dntb.gov.uaresearchgate.net For instance, a membrane composed of an Al-based MOF incorporated into cellulose acetate demonstrated a maximum adsorption capacity of 356.34 mg/g for Chlorpyrifos. researchgate.net

Filtration : While standard filtration may not be effective for dissolved pesticides, advanced membrane filtration techniques like nanofiltration and reverse osmosis can be employed. Often, filtration is combined with adsorption, where a filter is coated or impregnated with an adsorbent material to enhance the removal of specific chemical compounds.

Insufficient Data for Article Generation on Engineered Chemical Degradation of Chlorpyrifos-methyl (B1668853) Desmethyl

Following a comprehensive series of targeted searches for scientific literature and data, it has been determined that there is a significant lack of specific research focusing on the engineered chemical degradation, including controlled hydrolysis, of the compound "Chlorpyriphos-methyl Desmethyl," which is scientifically known as O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (B77711).

While extensive information is available on the degradation of its parent compounds, chlorpyrifos and chlorpyrifos-methyl, the search for detailed studies and quantitative data on the controlled chemical breakdown of the desmethyl metabolite itself did not yield the specific results required to fulfill the user's request for a thorough and scientifically accurate article on this narrow topic.

The performed searches aimed to identify studies on:

Controlled hydrolysis of O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate.

Engineered chemical degradation systems specifically targeting desmethyl chlorpyrifos-methyl.

Kinetic data and degradation efficiency of desmethyl chlorpyrifos-methyl under various controlled chemical conditions.

Advanced oxidation processes (AOPs) applied directly to the desmethyl metabolite.

The search results consistently provided information on the formation of desmethyl chlorpyrifos-methyl as a degradation product of chlorpyrifos-methyl. However, they did not offer specific research that isolates this metabolite and subjects it to further engineered chemical degradation with detailed experimental data and results suitable for inclusion in a scientific article as outlined in the user's instructions.

Without access to such specific research findings and data tables, it is not possible to generate an article that is both scientifically accurate and adheres to the detailed requirements of the provided outline, particularly for the section on "Engineered Chemical Degradation Systems (e.g., controlled hydrolysis)." Proceeding with the available information would necessitate making unsubstantiated extrapolations from the parent compounds, which would not meet the standards of scientific accuracy.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of specific scientific data on the engineered chemical degradation of Chlorpyrifos-methyl Desmethyl.

Advanced Research Directions and Interdisciplinary Perspectives

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Understanding Biotransformation and Response

The biotransformation of Chlorpyriphos-methyl leads to the formation of several metabolites, including Chlorpyriphos-methyl Desmethyl, identified in rats as O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (B77711). fao.org Understanding the complex cellular responses to this metabolite is increasingly reliant on "omics" technologies. These high-throughput methods provide a holistic view of molecular changes within an organism.

Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for investigating the biological impact of pesticide exposure. nih.gov In studies of individuals occupationally exposed to pesticides, non-targeted metabolomics analysis of plasma and urine has successfully identified discriminating metabolites and revealed alterations in key metabolic pathways, particularly those related to lipids and amino acids. nih.gov This approach can be used to identify potential new biomarkers of exposure and effect for metabolites like this compound.

Proteomics, the systematic study of proteins, complements metabolomics by revealing how biological systems respond at the protein level. nih.gov It helps in discovering biomarkers, identifying affected biological pathways, and understanding molecular mechanisms. nih.gov For a metabolite like this compound, proteomics can identify specific proteins whose expression or modification changes upon exposure, offering insights into its mechanism of action and potential toxicity. The integration of these omics disciplines provides a systems biology perspective on the biotransformation and physiological response to pesticide metabolites.

Table 1: Application of Omics Technologies to this compound Research

| Omics Technology | Analytical Approach | Key Information Provided | Relevance to this compound |

|---|---|---|---|

| Metabolomics | UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) | Identification of endogenous metabolites altered by exposure; pathway analysis. nih.gov | Elucidates metabolic disruptions and identifies potential biomarkers of exposure. nih.gov |

| Proteomics | Mass Spectrometry (MS)-based workflows | Quantification of protein expression changes; identification of post-translational modifications. nih.gov | Reveals protein targets and cellular pathways affected by the metabolite. nih.gov |

| Integrated Omics | Combined analysis of metabolome and proteome data | Correlates changes in protein expression with changes in metabolite profiles. agosr.com | Provides a comprehensive, system-level understanding of the biological response. |

Computational Modeling and Predictive Analytics for Environmental Fate and Biological Interactions

Computational modeling is an indispensable tool for predicting the environmental journey and potential biological impacts of pesticide metabolites. The environmental fate of Chlorpyriphos-methyl and its derivatives is influenced by processes like sorption to soil and sediment, volatilization, and degradation. researchgate.netnih.gov Models can simulate how this compound might move through and persist in different environmental compartments.

For instance, models like TOXSWA are used to predict environmental concentrations of pesticides in water bodies, which can be adapted for major metabolites. researchgate.net The parent compound, Chlorpyriphos-methyl, has a tendency to sorb to sediments, and its degradation is influenced by factors like hydrolysis and photolysis. researchgate.networldwidejournals.com The desmethyl metabolite's fate would be governed by its own distinct physicochemical properties, such as water solubility and partitioning coefficients, which can be used as inputs for these predictive models.

Predictive analytics, including Quantitative Structure-Activity Relationship (QSAR) models, can estimate the biological interactions of this compound. These models correlate the chemical structure of a compound with its biological activity or toxicity. By analyzing the structure of the desmethyl metabolite, researchers can predict its potential to interact with biological targets, such as enzymes, and estimate its toxicological profile without extensive animal testing.